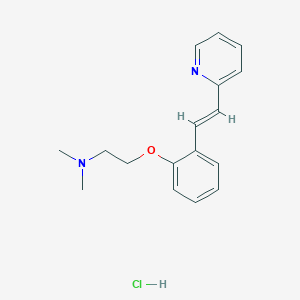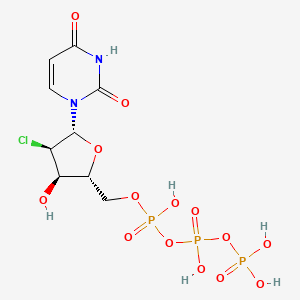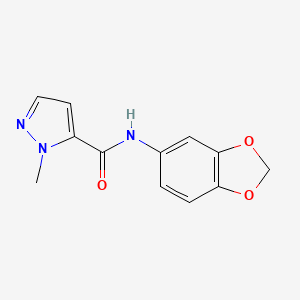
5-Hydroxyconiferaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyconiferaldehyde is a member of phenols and a member of methoxybenzenes.
Applications De Recherche Scientifique
Lignin Biosynthesis and Genetic Engineering
5-Hydroxyconiferaldehyde is involved in monolignol biosynthesis pathways, significantly influencing the chemical properties of lignin in trees. Research on aspen trees indicated that manipulating the enzymes involved in these pathways, including coniferaldehyde 5-hydroxylase (CAld5H), could lead to trees with reduced lignin content and increased cellulose content. These modifications have potential applications in improving wood pulping and bleaching efficiency, indicating a promising avenue for the production of raw materials for wood pulp production. Additionally, these genetically engineered trees could provide valuable insights for functional genomics and metabolic engineering (Chiang, 2006).
Applications in Adhesive Systems
5-Hydroxymethylfurfural (HMF), derived from lignins like this compound, has been identified as a promising bio-derived platform chemical with a wide range of applications, including in the production of adhesives. The wood and foundry industries, which are major adhesive users, are seeking sustainable alternatives to fossil-based chemicals. HMF and its derivatives are considered key renewable reactants in adhesive systems, offering a potential shift towards more environmentally friendly and economically viable adhesive production. However, further research is needed to enhance the performance and cost-effectiveness of these adhesives (Thoma et al., 2020).
Catalytic Oxidation of Lignins
This compound is also relevant in the field of catalytic oxidation of lignins, a process that yields valuable chemicals like vanillin and syringaldehyde. The review by Tarabanko & Tarabanko (2017) highlights the influence of various factors such as lignin type, oxidant nature, and temperature on the yield and selectivity of the process. It points out that the properly organized processes of lignin catalytic oxidation are only slightly less effective than the traditional methods, such as oxidation by nitrobenzene, but still face challenges like high consumption of oxygen and alkali. This area offers significant potential for the development of more efficient and sustainable processes for converting lignin into valuable chemicals (Tarabanko & Tarabanko, 2017).
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-6,12-13H,1H3/b3-2+ |
Clé InChI |
IEHPLRVWOHZKCS-NSCUHMNNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)O)/C=C/C=O |
SMILES |
COC1=CC(=CC(=C1O)O)C=CC=O |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C=CC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)
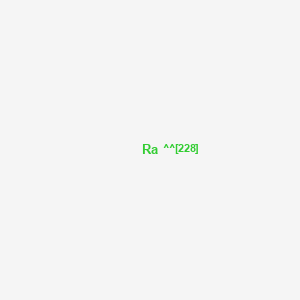
![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)
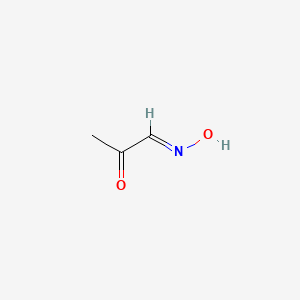
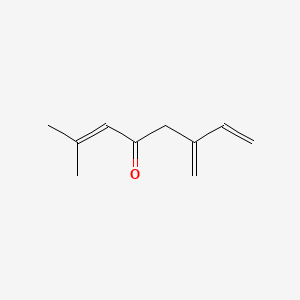
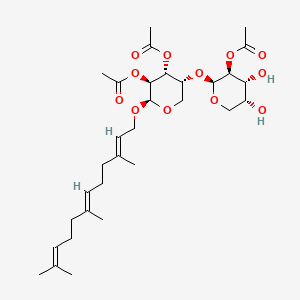
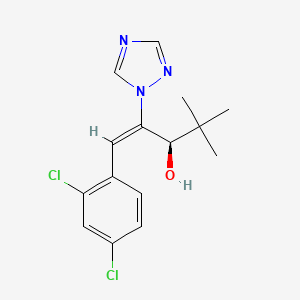
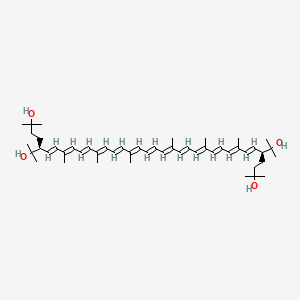
![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)


